molecular formula C8H5Br2FO B1362351 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone CAS No. 435273-49-7

2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone

Cat. No.: B1362351
CAS No.: 435273-49-7
M. Wt: 295.93 g/mol
InChI Key: NVCNENXQUDVWRV-UHFFFAOYSA-N
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Description

2,3’-Dibromo-4’-fluoroacetophenone is an organic compound with the molecular formula C8H5Br2FO and a molecular weight of 295.93 g/mol . It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2,3’-Dibromo-4’-fluoroacetophenone is used in various scientific research applications, including:

Safety and Hazards

2,3’-Dibromo-4’-fluoroacetophenone is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment including protective gloves, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3’-Dibromo-4’-fluoroacetophenone can be synthesized through a multi-step process. One common method involves the bromination of 3-bromo-4-fluoroacetophenone. The reaction is typically carried out in a solvent like dichloromethane (CH2Cl2) with acetic acid as a catalyst. Bromine is added dropwise to the reaction mixture at a controlled temperature of around 10°C. The reaction is stirred for about 15 minutes, and the product is then isolated by concentrating the mixture .

Industrial Production Methods

While specific industrial production methods for 2,3’-Dibromo-4’-fluoroacetophenone are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3’-Dibromo-4’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromine (Br2): Used for bromination reactions.

    Dichloromethane (CH2Cl2): Common solvent for reactions.

    Acetic Acid: Catalyst for bromination.

    Tin(II) Chloride (SnCl2): and : Catalysts for condensation reactions.

Major Products

    Substituted Acetophenones: Formed through substitution reactions.

    α,β-Unsaturated Ketones: Formed through condensation reactions.

    Esters: Formed through esterification reactions.

Mechanism of Action

The mechanism of action of 2,3’-Dibromo-4’-fluoroacetophenone involves its ability to undergo substitution and condensation reactions. The bromine atoms on the phenyl ring are reactive sites that can interact with nucleophiles, leading to the formation of new chemical bonds. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3’-Dibromo-4’-fluoroacetophenone is unique due to the presence of two bromine atoms and one fluorine atom on the phenyl ring. This specific substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

2-bromo-1-(3-bromo-4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2FO/c9-4-8(12)5-1-2-7(11)6(10)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCNENXQUDVWRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382291
Record name 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435273-49-7
Record name 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3'-dibromo-4'-fluoroacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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